molecular formula C68H107N19O17S B574562 H-GLU-LYS-PRO-LEU-GLN-ASN-PHE-THR-LEU-CYS-PHE-ARG-NH2 CAS No. 180387-75-1

H-GLU-LYS-PRO-LEU-GLN-ASN-PHE-THR-LEU-CYS-PHE-ARG-NH2

Cat. No. B574562
M. Wt: 1494.78
InChI Key: NYDMWGGYJMZGMM-CZUSOTPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peptides are short chains of amino acids linked by peptide bonds. The peptide you mentioned is a 13-amino acid sequence. Each of the abbreviations represents an amino acid: Glutamic Acid (GLU), Lysine (LYS), Proline (PRO), Leucine (LEU), Glutamine (GLN), Asparagine (ASN), Phenylalanine (PHE), Threonine (THR), Leucine (LEU), Cysteine (CYS), Phenylalanine (PHE), and Arginine (ARG). The “H-” at the beginning represents an amine group (NH2), and the “-NH2” at the end represents a carboxyl group (COOH).



Synthesis Analysis

Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS). This process involves sequentially adding protected amino acids to a growing chain, anchored to insoluble beads. After the sequence is complete, the peptide is cleaved from the beads and deprotected.



Molecular Structure Analysis

The primary structure of a peptide is its amino acid sequence. The secondary structure includes alpha-helices and beta-sheets formed by hydrogen bonding. Tertiary structure involves the three-dimensional folding of the peptide, and quaternary structure (if applicable) involves the assembly of multiple peptide chains. Techniques like X-ray crystallography and NMR spectroscopy are often used to determine peptide structure.



Chemical Reactions Analysis

Peptides can undergo various chemical reactions, often involving the functional groups of the amino acids. For example, the side chain of Cysteine (CYS) can form disulfide bonds, contributing to the peptide’s stability.



Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide depend on its amino acid sequence. Properties like hydrophobicity, charge, and isoelectric point can be predicted using various bioinformatics tools.


Scientific Research Applications

  • Structural Analysis of Histocompatibility Antigens : Research on the primary structure of murine major histocompatibility complex alloantigens shows extensive amino acid sequencing, which aids in understanding the molecular basis of immune response and antigen presentation (Maloy, Nathenson, & Coligan, 1981).

  • Hormone and Neurotransmitter Sequencing : The determination of the primary structure of various hormones like corticotropin-releasing factor from ovine hypothalamus provides insights into the molecular makeup of these essential signaling molecules (Spiess, Rivier, Rivier, & Vale, 1981).

  • Study of Growth Hormone-Releasing Factors : Sequencing growth hormone-releasing factors from human pancreatic tumors that caused acromegaly can be critical for understanding growth disorders and developing treatments (Guillemin et al., 1982).

  • Calcium-Binding Proteins : The amino acid sequence of bovine intestinal calcium-binding protein, which is dependent on vitamin D, provides a foundation for studying calcium metabolism and related diseases (Fullmer & Wasserman, 1981).

  • Glutaredoxin Characterization : Analysis of glutaredoxin from rabbit bone marrow, including its amino acid sequence, is essential for understanding redox biology and the cellular mechanisms of oxidative stress (Hopper, Johnson, Vath, & Biemann, 1989).

  • Study of Tumor Angiogenesis Factors : Sequencing and understanding tumor-derived angiogenin, a factor in tumor angiogenesis, can provide insights into cancer development and potential therapeutic targets (Strydom et al., 1985).

Safety And Hazards

The safety and hazards associated with a peptide depend on its specific properties and uses. Some peptides are toxic or allergenic, while others are safe for use in humans. Always follow appropriate safety protocols when handling peptides.


Future Directions

The field of peptide research is rapidly advancing, with new methods for peptide synthesis, analysis, and design being developed. Peptides are being explored for use in a wide range of applications, from therapeutics to materials science.


properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H107N19O17S/c1-36(2)30-45(83-65(102)51-22-15-29-87(51)67(104)44(20-12-13-27-69)79-57(94)41(70)23-26-54(91)92)59(96)78-43(24-25-52(71)89)58(95)82-49(34-53(72)90)62(99)80-48(33-40-18-10-7-11-19-40)63(100)86-55(38(5)88)66(103)84-46(31-37(3)4)60(97)85-50(35-105)64(101)81-47(32-39-16-8-6-9-17-39)61(98)77-42(56(73)93)21-14-28-76-68(74)75/h6-11,16-19,36-38,41-51,55,88,105H,12-15,20-35,69-70H2,1-5H3,(H2,71,89)(H2,72,90)(H2,73,93)(H,77,98)(H,78,96)(H,79,94)(H,80,99)(H,81,101)(H,82,95)(H,83,102)(H,84,103)(H,85,97)(H,86,100)(H,91,92)(H4,74,75,76)/t38-,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,55+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDMWGGYJMZGMM-CZUSOTPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H107N19O17S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1494.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Glu-lys-pro-leu-gln-asn-phe-thr-leu-cys-phe-arg-NH2

Citations

For This Compound
1
Citations
NHH Heegaard, K Shimura - Quantitive Analysis Of Biospec, 2021 - taylorfrancis.com
… H-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2) interacting with heparin (A) or the monomeric peptide interacting with mannose 1-phosphate (B,C). (A), the peptide dimer (…
Number of citations: 5 www.taylorfrancis.com

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